N-(3-ethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-2-17-6-5-7-18(16-17)25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-9-4-3-8-19(20)24/h3-10,15-16H,2,11-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAQRCQFFXEAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, with the CAS number 1040634-75-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24FN3O3S2, with a molecular weight of 473.6 g/mol. The structure features a thiophene ring, a carboxamide group, and a piperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O3S2 |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 1040634-75-0 |
Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. The presence of the piperazine ring suggests potential activity as a central nervous system agent, possibly modulating serotonin or dopamine pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : The fluorinated phenyl group may enhance binding affinity to serotonin receptors, impacting mood and anxiety-related pathways.
- Inhibition of Enzymatic Activity : Sulfonamide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds containing piperazine and thiophene structures exhibit antidepressant and anxiolytic effects. For instance, related compounds have been evaluated for their ability to inhibit serotonin reuptake, leading to increased serotonin availability in synaptic clefts.
Anticancer Properties
Recent investigations into similar thiophene derivatives suggest potential anticancer activity through apoptosis induction in cancer cell lines. The mechanism may involve the modulation of cell cycle proteins or enhancement of reactive oxygen species (ROS) production.
Case Studies
- Study on Serotonin Uptake Inhibition : A study demonstrated that related compounds showed up to 6-fold increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs, suggesting that the fluorine substitution enhances biological activity .
- Anticancer Activity Assessment : In vitro assays indicated that derivatives with similar structures induced apoptosis in breast cancer cell lines by activating caspase pathways. The compound's ability to modulate key signaling pathways was noted as a significant factor in its anticancer efficacy .
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications: Fluorophenyl (target compound) vs. trifluoromethoxy () or trifluoromethyl () substituents alter electron distribution, impacting receptor binding. Trifluoromethyl groups () are more hydrophobic, favoring nonpolar interactions .
- Linker Flexibility : The sulfonyl group in the target compound provides rigidity, whereas the butyl linker in ’s compound allows conformational adaptability .
Pharmacological Implications
- Receptor Targeting : Piperazine-sulfonamide derivatives commonly modulate 5-HT (serotonin) or D₂ (dopamine) receptors. The fluorophenyl group in the target compound may enhance 5-HT₁A affinity compared to trifluoromethyl analogues (), which prioritize D₂ selectivity .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in CAS 1040634-43-2, while ethyl groups may slow hepatic clearance compared to methyl substituents .
- Solubility : Sulfonyl groups improve aqueous solubility over carbonyl-linked analogues (), critical for oral bioavailability .
Preparation Methods
Nucleophilic Aromatic Substitution
The piperazine ring is functionalized via reaction between piperazine and 1-fluoro-2-iodobenzene under Buchwald-Hartwig amination conditions:
Conditions :
Purification
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (m.p. 98–100°C).
Sulfonation of Thiophene-2-carboxylic Acid
Chlorosulfonation
Thiophene-2-carboxylic acid is treated with chlorosulfonic acid to introduce the sulfonyl chloride group:
Optimized Parameters :
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 4-(2-fluorophenyl)piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base:
Conditions :
Carboxamide Coupling
Activation of Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
Amide Bond Formation
The activated ester reacts with 3-ethylaniline in dimethylformamide (DMF):
Conditions :
Reaction Optimization and Yield Data
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperazine functionalization | Pd₂dba₃, Xantphos, Cs₂CO₃ | 68–72 |
| 2 | Chlorosulfonation | ClSO₃H, 0–5°C | 85 |
| 3 | Sulfonamide coupling | TEA, DCM | 78 |
| 4 | Carboxamide formation | EDCl, HOBt, DMF | 65–70 |
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.
Mechanistic Insights and Challenges
-
Sulfonation Selectivity : Chlorosulfonic acid preferentially reacts at the 3-position of thiophene due to electronic directing effects.
-
Piperazine Reactivity : Steric hindrance from the 2-fluorophenyl group necessitates prolonged reaction times for complete sulfonamide formation.
-
Amide Coupling : EDCl/HOBt system minimizes racemization and side-product formation compared to carbodiimide alone.
Scalability and Industrial Considerations
-
Cost Analysis : Piperazine derivatives account for 40% of total synthesis costs due to Pd catalysts.
-
Green Chemistry : Substituting DCM with 2-methyltetrahydrofuran improves environmental metrics without compromising yield.
Research Findings and Applications
While direct biological data for this compound is limited, structural analogs demonstrate:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-ethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. First, 4-(2-fluorophenyl)piperazine is reacted with a thiophene-2-carboxamide sulfonyl chloride intermediate under basic conditions (e.g., triethylamine in DMF). Subsequent coupling with 3-ethylaniline via carbodiimide-mediated amidation yields the final product. Optimization focuses on controlling reaction temperatures (60–80°C) and solvent systems (e.g., ethanol or THF) to suppress side reactions like over-sulfonylation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular weight and structural integrity. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. X-ray crystallography may resolve stereochemical ambiguities in the piperazine-thiophene core, though challenges arise due to conformational flexibility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the piperazine or thiophene rings) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluorine on the phenyl ring) enhance receptor binding affinity. For example, replacing the 2-fluorophenyl group with a 3-chlorophenyl analog reduces serotonin receptor modulation efficacy by 40% in preclinical models. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like 5-HT receptors, guiding rational design .
Q. What experimental strategies are recommended to resolve contradictory data on this compound’s mechanism of action?
- Methodological Answer : Discrepancies in reported mechanisms (e.g., apoptosis induction vs. receptor antagonism) require orthogonal validation:
- In vitro : Combine siRNA knockdown of putative targets (e.g., Bcl-2) with flow cytometry to confirm apoptotic pathways.
- In vivo : Use knockout rodent models to isolate receptor-specific effects (e.g., 5-HT receptor-null mice).
- Biophysical assays : Surface plasmon resonance (SPR) quantifies direct binding to recombinant receptors .
Q. How can researchers optimize pharmacokinetic properties (e.g., bioavailability) of this compound?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the ethylphenyl moiety to enhance aqueous solubility while maintaining logP < 5.
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation). Deuterium incorporation at labile sites (e.g., methyl groups) can prolong half-life.
- Formulation : Nanoemulsions or cyclodextrin complexes improve oral absorption in rodent PK studies .
Q. What are the best practices for validating this compound’s selectivity across related biological targets?
- Methodological Answer :
- Broad-spectrum profiling : Screen against panels of 50+ kinases, GPCRs, and ion channels using radioligand binding assays.
- Off-target toxicity : Perform high-content screening (HCS) in human primary cells (e.g., hepatocytes) to detect mitochondrial dysfunction or oxidative stress.
- Computational filters : Apply machine learning models (e.g., Random Forest) trained on Tox21 datasets to predict idiosyncratic risks .
Data Contradiction Analysis
Q. How should researchers interpret conflicting IC values reported for this compound in anticancer assays?
- Methodological Answer : Variability in IC (e.g., 2.5 µM vs. 5.46 µM in similar thiophene derivatives) often stems from assay conditions:
- Cell line heterogeneity : Test across multiple lines (e.g., MCF-7 vs. HT-29) with standardized culture protocols.
- Endpoint selection : Compare ATP-based viability assays (CellTiter-Glo) with caspase-3/7 activation readouts.
- Batch variability : Source compounds from ≥3 independent syntheses and confirm purity via LC-MS .
Experimental Design Guidance
Q. What in vivo models are most appropriate for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Anxiolytic activity : Use the elevated plus maze (EPM) in Sprague-Dawley rats, dosing at 10–30 mg/kg i.p.
- Cognitive effects : Morris water maze (MWM) in transgenic Alzheimer’s models (e.g., APP/PS1 mice).
- Pharmacokinetics : Serial blood sampling via jugular vein cannulation to calculate AUC and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
